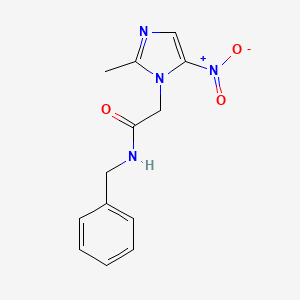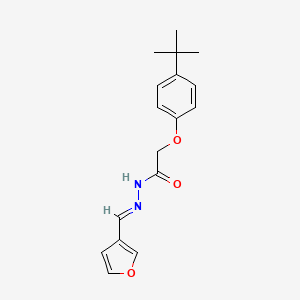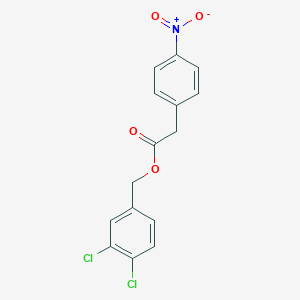![molecular formula C19H20ClNO4 B5789097 isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity. In
作用機序
The mechanism of action of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is thought to be related to its ability to bind to tooth enamel and promote remineralization. This compound is able to bind to calcium and phosphate ions in the saliva, which helps to increase the concentration of these ions in the vicinity of the tooth enamel. This, in turn, promotes the formation of hydroxyapatite, which is the primary mineral component of tooth enamel. This compound has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on dental health. Research has shown that this compound can promote remineralization of tooth enamel, inhibit the growth of dental plaque, and reduce tooth sensitivity. In addition, this compound has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
実験室実験の利点と制限
One of the major advantages of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is its ability to promote remineralization of tooth enamel, which can help to prevent dental caries and tooth decay. This compound has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease. However, one of the limitations of this compound is that it can be difficult to work with in lab experiments, as it is a synthetic compound that requires specialized equipment and expertise to synthesize and analyze.
将来の方向性
There are a number of future directions for research on isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate. One area of interest is the development of new formulations of this compound that can be used in a variety of dental applications, such as toothpaste, mouthwash, and dental fillings. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need for more research on the long-term effects of this compound on dental health, as well as its potential applications in other areas of medicine.
合成法
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is synthesized by reacting isobutyl chloroformate with 4-aminobenzoic acid, followed by acylation with 3-chlorophenylacetic acid and subsequent reaction with sodium hydroxide to form the final product. The synthesis method has been well-established and has been used in numerous studies to produce high-quality this compound.
科学的研究の応用
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, which can help to prevent dental caries and tooth decay. This compound has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease. In addition, this compound has been shown to reduce tooth sensitivity, which can be a major problem for people with sensitive teeth.
特性
IUPAC Name |
2-methylpropyl 4-[[2-(3-chlorophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-13(2)11-25-19(23)14-6-8-16(9-7-14)21-18(22)12-24-17-5-3-4-15(20)10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCAFXSXGLAIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)


![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)

![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)